molecular formula C14H11F3N2O3 B6415765 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid CAS No. 1261951-25-0

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6415765
CAS No.: 1261951-25-0
M. Wt: 312.24 g/mol
InChI Key: XGGXPOHKBJPYQN-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid is a synthetic organic compound belonging to the picolinic acid family This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

The synthesis of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxy-3-trifluoromethylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling: The resulting amine is coupled with a picolinic acid derivative under appropriate conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may act by inhibiting key enzymes involved in plant growth. The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to effective inhibition. Molecular docking studies have shown that it can interact with auxin-signaling F-box proteins, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar compounds to 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid include:

    Picolinic acid: A simpler derivative with a carboxylic acid group attached to a pyridine ring.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.

    Isonicotinic acid: Another isomer with the carboxyl group at yet another position.

Compared to these compounds, this compound is unique due to the presence of the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-3-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-10-4-2-7(6-9(10)14(15,16)17)8-3-5-11(18)19-12(8)13(20)21/h2-6H,1H3,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXPOHKBJPYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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